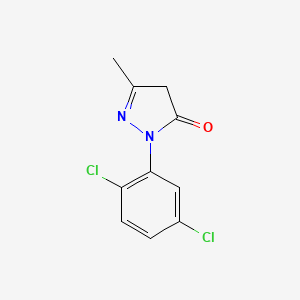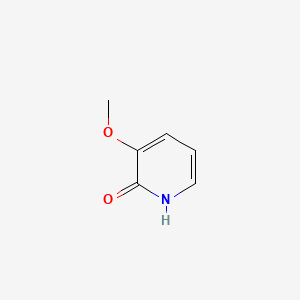
p-Méthoxybenzylidène p-phénylazoaniline
Vue d'ensemble
Description
p-Methoxybenzylidene p-phenylazoaniline: is an organic compound with the molecular formula C20H17N3O and a molecular weight of 315.3685 g/mol . It is also known by several other names, including N-(p-Anisylidene)-p-phenylazoaniline and Anisal-p-aminoazobenzene . This compound is characterized by its unique structure, which includes a methoxybenzylidene group and a phenylazoaniline group.
Applications De Recherche Scientifique
Chemistry: p-Methoxybenzylidene p-phenylazoaniline is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of dyes and pigments .
Biology and Medicine: It can be used as a probe to investigate the mechanisms of enzyme catalysis and inhibition .
Industry: In the industrial sector, p-Methoxybenzylidene p-phenylazoaniline is utilized in the production of liquid crystal materials. These materials are essential components in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices .
Mécanisme D'action
Target of Action
This compound belongs to a class of organic compounds known as azo compounds, which are characterized by the functional group R-N=N-R’ where R and R’ can be either aryl or alkyl .
Mode of Action
Azo compounds are known to undergo azo coupling, a type of organic reaction where two compounds containing an aromatic ring are joined with the elimination of a molecule of nitrogen . This reaction is widely used in the production of dyes.
Biochemical Pathways
Azo compounds are known to interact with various biochemical pathways due to their ability to donate or accept electrons, which can influence redox reactions within the cell .
Pharmacokinetics
The molecular weight of the compound is 3153685 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
It has been observed that the compound forms a nematic mesophase at 149°c and becomes isotropic at 184°c . This suggests that it may have applications in the field of liquid crystals.
Action Environment
The action of p-Methoxybenzylidene p-phenylazoaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperatures (from nematic to isotropic) can be affected by changes in ambient temperature . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene p-phenylazoaniline typically involves the condensation of p-methoxybenzaldehyde with p-phenylazoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for p-Methoxybenzylidene p-phenylazoaniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions: p-Methoxybenzylidene p-phenylazoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
p-Azoxyanisole: Exhibits similar liquid crystal properties but with different transition temperatures.
p-Anisalazine: Another compound with similar structural features but different reactivity and applications.
Uniqueness: p-Methoxybenzylidene p-phenylazoaniline is unique due to its specific combination of methoxybenzylidene and phenylazoaniline groups, which confer distinct chemical and physical properties. Its ability to form stable liquid crystal phases at specific temperatures makes it particularly valuable in the development of advanced optoelectronic materials .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXCFUTNROPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038620 | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-66-1, 27287-91-8 | |
| Record name | N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzylidene p-phenylazoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027287918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisal-p-aminoazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of p-Methoxybenzylidene p-phenylazoaniline and how does it relate to its liquid crystal properties?
A: p-Methoxybenzylidene p-phenylazoaniline crystallizes in a monoclinic unit cell with the space group P21/c. [] The unit cell contains eight molecules, arranged in an antiparallel fashion, contributing to a herringbone-like pattern within the crystal lattice. [, ] This specific arrangement, where neighboring molecules are aligned in opposite directions, is characteristic of nematogenic compounds, which are known to form nematic liquid crystal phases. [] The elongated shape of the molecule and the antiparallel arrangement facilitate the formation of an ordered liquid phase with directional properties.
Q2: Has the molecular structure of p-Methoxybenzylidene p-phenylazoaniline been confirmed experimentally?
A: Yes, the crystal structure of p-Methoxybenzylidene p-phenylazoaniline has been determined using X-ray diffraction methods on single crystals. [, ] This technique provides precise information about the arrangement of atoms within the molecule and the crystal lattice, confirming its molecular structure and packing arrangement.
Q3: Is there evidence of any conformational flexibility within the p-Methoxybenzylidene p-phenylazoaniline molecule?
A: Research suggests the presence of partial positional disorder within the crystal structure of p-Methoxybenzylidene p-phenylazoaniline. [] This disorder is attributed to the existence of two rotational conformers of the molecule within the crystal. [] These conformers arise from different possible orientations of specific molecular groups around single bonds. This finding suggests a degree of conformational flexibility within the molecule, which could influence its liquid crystal properties and behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)






